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Frequently Asked Questions

Q1: What is the most critical factor affecting tiagabine's pharmacokinetics (PK) in a clinical

research population? The most critical factor is the concomitant use of hepatic enzyme-inducing

antiepileptic drugs (AEDs), such as carbamazepine, phenytoin, phenobarbital, or primidone. These

drugs significantly increase the clearance of tiagabine [1] [2] [3]. Population analyses show that the

central clearance of tiagabine is about 67% higher in patients taking these inducers compared to those

who are not [2]. This means that subjects on enzyme-inducing AEDs will require higher and/or more

frequent doses to achieve target plasma concentrations [4].

Q2: Does a diurnal variation in tiagabine exposure exist, and is it clinically relevant? Yes, a

statistically significant diurnal variation in tiagabine pharmacokinetics has been observed during

steady-state administration [1]. However, the reported effect size was small, and the study authors

concluded it was possibly not clinically relevant [1]. For most research purposes, this variation may

not require protocol adjustments, but it should be accounted for as a potential source of variability in

plasma concentration data.

Q3: How do patient demographics like age and race impact tiagabine dosing? According to

population studies, demographic variables like age, race, and smoking status were not found to be

important in explaining the variability in tiagabine clearance [2]. Specifically, research in elderly
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volunteers showed that while a small statistical difference in exposure (AUC) was found compared to

younger subjects, it was not deemed clinically relevant [4]. Therefore, dose adjustments based solely

on age are not necessary [4]. The dominant factor remains the concomitant medication profile.

Q4: What is the key relationship between enzyme-inducing AEDs and tiagabine clearance? The

co-administration of enzyme-inducing AEDs accelerates the metabolism of tiagabine, leading to a

substantially increased clearance and a shorter elimination half-life. The following diagram illustrates

this relationship and its consequences for dosing.
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Summary of Quantitative Pharmacokinetic Data

The table below summarizes key PK parameters for tiagabine across different patient populations and

conditions, as reported in the search results. Note that AUC0-6 refers to the area under the curve over a 6-

hour dosing interval, and the values are often dose-normalized (e.g., ng·hr/mL/mg) to allow for comparison.

Patient
Population /
Condition

Clearance (CL/F) Half-life (t₁/₂)
Dose-Normalized
AUC

Primary
Source

Adults (with
enzyme-inducing
AEDs)

21.4 L/h [2] 3.8 - 4.9 hours [1] 39 ± 13 ng·hr/mL/mg
(multiple-dose) [4]

[1] [4] [2]

Adults (without
enzyme-inducing
AEDs)

12.8 L/h [2] ~7.0 hours

(historical controls)
[1]

72 ± 20 ng·hr/mL/mg

(multiple-dose, healthy
young) [4]

[1] [4] [2]
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Patient
Population /
Condition

Clearance (CL/F) Half-life (t₁/₂)
Dose-Normalized
AUC

Primary
Source

Elderly (without
enzyme-inducing
AEDs)

Not significantly
different from

young adults

Not significantly
different from

young adults

103 ± 29 ng·hr/mL/mg
(multiple-dose) [4]

[4]

Children (with
enzyme-inducing
AEDs)

207 ± 91 mL/min

[3]

3.2 hours [3] 92.4 ± 56.7

ng·hr/mL/mg [3]

[3]

Children (taking
Valproate)

96 ± 39 mL/min [3] 5.7 hours [3] 176.5 ± 54.7
ng·hr/mL/mg [3]

[3]

Detailed Experimental Protocols from Key Studies

For researchers designing their own studies, here are the methodologies from two pivotal trials.

1. Protocol: Steady-State PK and Diurnal Variation Study This methodology is adapted from the 1995

study by et al. [1].

Study Design: A two-day, steady-state, open-label study in patients with epilepsy.

Patient Population: Patients on a stable regimen of 1-3 enzyme-inducing AEDs (phenytoin,
phenobarbital, carbamazepine, primidone) who had also reached steady-state on tiagabine·HCl

(doses of 24, 40, 56, or 80 mg daily in divided doses).
Procedures: Patients were confined to the clinic for both days. Serial blood samples were collected

at specified times over the dosing interval.
Bioanalytical Method: Plasma concentrations of tiagabine were determined using high-
performance liquid chromatography (HPLC).
PK Analysis: Pharmacokinetic parameters (C~max~, C~min~, AUC~0-6~, t~½~) were calculated

using noncompartmental methods.

2. Protocol: Single-Dose PK in Pediatric Patients This methodology is adapted from the 1997 study by et

al. [3].

Study Design: An open-label, single-dose study.
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Patient Population: 25 children with complex partial seizures, each on a stable regimen of one

concomitant AED (either carbamazepine/phenytoin or valproate).
Dosing: A single dose of approximately 0.1 mg/kg tiagabine was administered.

Bioanalytical & PK Analysis: Blood samples were taken post-dose to determine plasma
concentration. Parameters like AUC, C~max~, oral clearance (CL/F), volume of distribution (V~d~/F),

and elimination half-life (t~½~) were calculated. Exploratory regression analyses were performed
to examine relationships between body size (weight, surface area) and PK parameters.

Key Considerations for Study Design

When planning experiments or clinical trials with tiagabine, please note:

Linear Pharmacokinetics: Multiple studies confirm that tiagabine exhibits linear PK across the
studied dose ranges (2-80 mg daily). This means parameters like AUC and C~max~ increase

proportionally with dose [1] [2].
Body Size in Pediatrics: In children, body size explains 40-50% of the variability in clearance and

volume of distribution. Dosing normalized by body surface area may be more consistent between
adults and children than dosing by body weight [3].

Impact of Valproate: While not a primary focus of these results, valproate co-administration is noted
to reduce tiagabine clearance and increase its half-life, likely due to inhibition of metabolism [3]. This

is an important drug-drug interaction to consider.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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